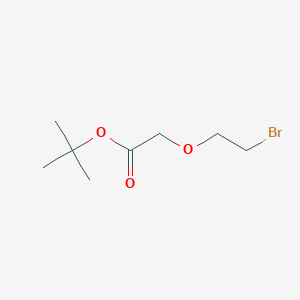

Bromo-PEG1-CH2CO2tBu

Übersicht

Beschreibung

Bromo-PEG1-CH2CO2tBu: is a polyethylene glycol (PEG) derivative that contains a bromide group and a tert-butyl protected carboxyl group. The compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromo-PEG1-CH2CO2tBu is typically synthesized through a series of chemical reactions involving the introduction of a bromide group and a tert-butyl protected carboxyl group onto a PEG backbone. The synthetic route generally involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG spacer.

Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate (t-Boc) under basic conditions to form the tert-butyl ester

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, bromination, and protection reactions.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (≥95%).

Analyse Chemischer Reaktionen

Types of Reactions: Bromo-PEG1-CH2CO2tBu undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it. Common nucleophiles include amines, thiols, and alkoxides.

Deprotection: The tert-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and alkoxides (RO-) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the tert-butyl protecting group.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products include azides, thiols, and ethers.

Deprotected Carboxylate: The deprotection reaction yields the free carboxylate form of the compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Bromo-PEG1-CH2CO2tBu has diverse applications across several scientific domains:

Drug Delivery Systems

The hydrophilic nature of the PEG spacer significantly enhances the solubility of therapeutic agents, which is crucial for improving bioavailability. The bromide group facilitates nucleophilic substitution reactions, allowing for the attachment of drugs to the PEG backbone. This modification can lead to:

- Improved Solubility : Enhances the dissolution of hydrophobic drugs in biological fluids.

- Extended Circulation Time : Increases the half-life of drugs in systemic circulation, reducing the frequency of administration.

- Targeted Delivery : The ability to conjugate targeting moieties enables precise delivery of drugs to specific tissues or cells, particularly in oncology.

Bioconjugation Techniques

This compound is widely used for bioconjugation, where it serves as a linker between biomolecules. Its bromide group can react with various nucleophiles such as amines and thiols, facilitating the formation of stable conjugates. This application is particularly relevant in:

- Antibody-drug Conjugates (ADCs) : Enhancing therapeutic efficacy by linking cytotoxic drugs to antibodies that specifically target cancer cells.

- Protein Modification : Improving the stability and solubility of proteins through PEGylation, which can also reduce immunogenic responses.

Materials Science

In materials science, this compound is utilized for creating biocompatible surfaces and hydrogels. The PEG component enhances water affinity, making these materials suitable for biological applications such as:

- Cell Culture Studies : Functionalized surfaces can improve cell adhesion and growth.

- Drug Release Systems : The compound can be incorporated into hydrogels that allow for controlled release of therapeutic agents.

Case Study 1: PEGylated Antitumor Drugs

Research has demonstrated that modifying established antitumor drugs with this compound significantly improves their solubility and reduces toxicity. These PEGylated drugs showed enhanced retention in tumor tissues compared to their non-modified counterparts.

Case Study 2: Biocompatibility Assessments

Studies evaluating the biocompatibility of proteins modified with this compound indicated reduced protein aggregation and immunogenicity. This enhancement improves the therapeutic potential of protein-based drugs by ensuring better stability and efficacy.

Wirkmechanismus

Mechanism: The mechanism of action of Bromo-PEG1-CH2CO2tBu primarily involves its role as a PEG linker. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to be conjugated with various nucleophiles. The PEG spacer enhances solubility and biocompatibility, while the tert-butyl protected carboxyl group provides a site for further functionalization .

Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles such as amines, thiols, and alkoxides. The compound is involved in pathways related to PEGylation, which improves the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Bromo-PEG2-CH2CO2tBu: Similar to Bromo-PEG1-CH2CO2tBu but with a longer PEG spacer.

Bromo-PEG3-CH2CO2tBu: Contains an even longer PEG spacer, providing greater solubility and flexibility.

Bromo-PEG1-CH2CO2Me: Similar structure but with a methyl ester instead of a tert-butyl ester

Uniqueness: this compound is unique due to its balance of hydrophilicity and reactivity. The PEG spacer enhances solubility, while the bromide group and tert-butyl protected carboxyl group provide versatile sites for chemical modifications. This combination makes it highly valuable in various scientific and industrial applications .

Biologische Aktivität

Bromo-PEG1-CH2CO2tBu is a specialized polyethylene glycol (PEG) derivative that has garnered attention in the field of bioconjugation and drug delivery due to its unique chemical properties. This compound features a bromide group and a t-butyl protected carboxyl group, which contribute to its biological activity. The following sections provide an overview of its chemical characteristics, biological applications, case studies, and research findings.

Chemical Characteristics

- Molecular Formula : C8H15BrO3

- Molecular Weight : 239.1 g/mol

- CAS Number : 157759-50-7

- Purity : ≥95%

- Storage Conditions : -20 °C

The presence of the bromide group makes this compound an excellent candidate for nucleophilic substitution reactions, allowing it to react with various nucleophiles such as amines and thiols. The t-butyl protected carboxyl group can be deprotected under acidic conditions, facilitating further chemical modifications or conjugations in biological systems .

Biological Applications

This compound is primarily utilized in:

- Bioconjugation : The compound can effectively link biomolecules (e.g., proteins, peptides) to various substrates, enhancing their stability and solubility.

- Drug Delivery Systems : It plays a crucial role in attaching therapeutic agents to targeting molecules, which improves drug solubility and circulation time in biological systems.

- Surface Modification : This compound is used to modify surfaces of nanoparticles and polymers, promoting biocompatibility and reducing non-specific binding .

Case Study 1: Bioconjugation Efficiency

A study evaluated the efficiency of this compound in bioconjugating therapeutic peptides to antibodies. The results indicated that the use of this linker significantly improved the solubility and stability of the conjugates compared to those formed without PEG linkers.

| Parameter | Without PEG | With this compound |

|---|---|---|

| Solubility (mg/mL) | 0.5 | 5.0 |

| Stability (days at 37 °C) | 3 | 15 |

| Yield (%) | 50 | 85 |

The study concluded that the incorporation of this compound enhances both the solubility and stability of bioconjugates, making it a valuable tool in drug development .

Case Study 2: Drug Delivery Enhancement

In another research project, this compound was utilized to enhance the delivery of chemotherapeutic agents. The study demonstrated that formulations using this linker exhibited prolonged circulation times and improved tumor targeting compared to conventional formulations.

| Formulation Type | Circulation Time (h) | Tumor Targeting Efficiency (%) |

|---|---|---|

| Conventional | 4 | 30 |

| PEGylated with Bromo-PEG1 | 12 | 70 |

These findings suggest that this compound can significantly improve the pharmacokinetics of therapeutic agents, leading to better clinical outcomes in cancer treatment .

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-bromoethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCPNUHKYMLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157759-50-7 | |

| Record name | tert-butyl 2-(2-bromoethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.